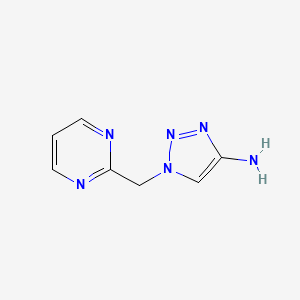

1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine

Description

1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine (CAS: 1537028-04-8) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a pyrimidin-2-ylmethyl group and an amine at the 4-position. Its molecular formula is C₇H₈N₆ (MW: 176.18 g/mol).

Properties

Molecular Formula |

C7H8N6 |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

1-(pyrimidin-2-ylmethyl)triazol-4-amine |

InChI |

InChI=1S/C7H8N6/c8-6-4-13(12-11-6)5-7-9-2-1-3-10-7/h1-4H,5,8H2 |

InChI Key |

OXCIXYOAGPNRJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Starting Materials: A pyrimidin-2-ylmethyl alkyne derivative and an azide source (often an amine-substituted azide).

- Catalyst System: Copper(II) acetate combined with sodium ascorbate to generate the active copper(I) catalyst in situ.

- Solvent System: A mixture of acetone and water (typically 1:2 ratio) is used to facilitate the reaction.

- Conditions: Room temperature stirring for several hours.

Mechanism: The copper(I) species catalyzes the 1,3-dipolar cycloaddition between the terminal alkyne and azide, yielding the 1,4-disubstituted 1,2,3-triazole ring regioselectively.

- This method has been successfully applied to synthesize libraries of triazole derivatives with pyrimidine substituents, demonstrating excellent yields and purity.

- The reaction tolerates various functional groups, enabling structural diversity for biological screening.

- Characterization of products is typically confirmed by infrared spectroscopy, nuclear magnetic resonance (1H and 13C NMR), liquid chromatography-mass spectrometry (LC-MS), and sometimes single-crystal X-ray diffraction.

Alternative Synthetic Routes and Catalytic Systems

While CuAAC is the most common, other methods have been reported for triazole synthesis that could be adapted for this compound:

- Metal-Free Oxidative Cyclization: Utilizing iodine and oxidants such as tert-butyl perbenzoate to catalyze the formation of 1,4-disubstituted triazoles from N-tosylhydrazones and anilines, providing moderate to good yields without metal catalysts.

- Copper Chloride-Promoted Synthesis: CuCl2 in dimethylformamide (DMF) with potassium phosphate and oxygen as oxidant has been used to synthesize substituted triazoles efficiently, incorporating nitrogen atoms from DMF into the triazole ring.

- Use of Imidates and Amidines: Imidates derived from benzamides and amidines serve as precursors for 1,2,4-triazoles, which are structurally related heterocycles. These methods offer high yields and functional group tolerance and could inspire modifications for 1,2,3-triazole derivatives.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of Pyrimidin-2-ylmethyl Alkyne | Reaction of pyrimidine derivative with propargyl bromide under basic conditions | 85-95 | High purity achieved after recrystallization |

| CuAAC Reaction | Pyrimidin-2-ylmethyl alkyne + azide, Cu(OAc)2 + sodium ascorbate, acetone/water (1:2), room temp, 4-6 h | 80-92 | Regioselective formation of 1,4-disubstituted triazole |

| Purification | Chromatography or recrystallization | - | Ensures removal of copper residues and byproducts |

Characterization Techniques

- Infrared Spectroscopy (IR): Confirms the disappearance of azide and alkyne functional groups and appearance of triazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic triazole proton signals; 13C NMR confirms carbon environments.

- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used occasionally to confirm the molecular structure and regioselectivity.

Summary of Advantages of CuAAC for This Compound

- High regioselectivity yielding 1,4-disubstituted triazoles.

- Mild reaction conditions preserving sensitive functional groups.

- Operational simplicity and scalability.

- High yields and product purity.

- Versatility allowing for structural modifications to optimize biological activity.

Research Insights on Biological Relevance

The incorporation of the pyrimidin-2-ylmethyl group into the triazole scaffold enhances the compound's potential as a biologically active molecule, with applications in drug development due to the known bioactivities of both moieties. Efficient synthesis methods thus facilitate medicinal chemistry efforts.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine exhibit significant antimicrobial activities. Various studies have demonstrated that compounds bearing the triazole moiety can effectively inhibit the growth of bacteria and fungi. For instance, triazole derivatives have shown enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger, often outperforming traditional antifungal agents .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Some studies report that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects

Emerging research also highlights the neuroprotective effects of triazole derivatives. Compounds similar to this compound have been shown to mitigate neurodegenerative processes associated with conditions like Alzheimer’s disease. These compounds may help reduce β-amyloid-induced toxicity in neuronal cells .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science. Its unique structural features make it suitable for incorporation into polymers and coatings that require enhanced stability and resistance to degradation. The compound's ability to form stable complexes with metals also opens avenues for its use in catalysis and sensor technology .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal activity of a series of triazole derivatives against Candida species. The results indicated that specific modifications to the triazole structure significantly enhanced antifungal potency compared to standard treatments. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of conventional antifungal agents .

Case Study 2: Anticancer Efficacy in Cell Lines

Another investigation focused on the anticancer properties of a novel triazole derivative against various human cancer cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Impact : The target compound lacks the nitro group on the triazole ring present in analogs like 1r , 1k , and 1c , which may influence electronic properties and reactivity.

- Synthesis Methods : Most pyrimidine-triazole analogs are synthesized via nucleophilic substitution (GP2 protocol) on chloropyrimidine intermediates . In contrast, compound 19 uses Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Polarity (NMR Shifts) | Stability Notes |

|---|---|---|---|

| Target Compound | 176.18 | Not reported | Likely stable under standard conditions |

| 1r | 292.25 | δ 9.48 (triazole-H), 8.15 (pyrimidine-H) | Stable, decomposes at >127°C |

| 1k | 296.25 | δ 9.45 (triazole-H), 8.18 (pyrimidine-H) | Decomposes at 198–200°C |

| 1c | 222.18 | δ 9.50 (triazole-H), 8.16 (pyrimidine-H) | High thermal stability |

Key Observations :

Biological Activity

1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that belongs to the triazole family, which is known for its diverse biological activities. Triazoles, particularly 1,2,3-triazoles, have garnered attention due to their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article focuses on the biological activity of this compound, discussing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with triazole precursors. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. For example, a common method includes refluxing pyrimidine derivatives with azides in the presence of copper catalysts to facilitate the formation of the triazole ring structure.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound this compound has shown significant activity against various bacterial strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

The mechanism of action is primarily attributed to the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.8 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 18.0 |

The compound's anticancer activity may be linked to its ability to induce apoptosis and inhibit cell proliferation.

Antioxidant Activity

Antioxidant properties are also significant for this compound. It has been shown to scavenge free radicals effectively:

These antioxidant activities suggest potential applications in preventing oxidative stress-related diseases.

Case Studies

A notable case study involved the evaluation of various triazole derivatives in clinical settings. One study focused on a derivative similar to this compound for its efficacy against resistant bacterial strains in patients with chronic infections. The results indicated a significant reduction in bacterial load compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or Mannich-type reactions. For example, describes a reflux method using ethanol as a solvent with morpholine and formaldehyde under reduced pressure, followed by crystallization for purification. Copper-catalyzed coupling reactions (e.g., using copper(I) bromide and cesium carbonate, as in ) are also employed to introduce substituents. Key steps include solvent selection (e.g., ethanol or DMSO), temperature control (e.g., 35°C for 48 hours in ), and chromatographic purification (e.g., ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole-pyrimidine core and substituent positions. For instance, reports δ 8.87 ppm (aromatic protons) and HRMS (ESI) m/z 215 ([M+H]+) for molecular weight validation. Infrared (IR) spectroscopy (e.g., 3298 cm⁻¹ for N-H stretches in ) and X-ray crystallography (as in ) are used to confirm functional groups and crystal packing. Cross-referencing with computational models (e.g., quantum chemical calculations in ) enhances accuracy .

Q. What solvent systems are optimal for purification post-synthesis?

- Methodological Answer : Ethanol (95%) is commonly used for crystallization due to its polarity and ability to dissolve polar intermediates (). For chromatographic separation, gradients of ethyl acetate/hexane (0–100%) are effective, as demonstrated in . Solvent-free conditions ( ) may reduce purification complexity for derivatives with high polarity .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed coupling steps in synthesis?

- Methodological Answer : Low yields (e.g., 17.90% in ) often arise from incomplete ligand coordination or side reactions. Design of Experiments (DoE) approaches () can optimize parameters like catalyst loading (e.g., copper(I) bromide), base strength (cesium carbonate vs. weaker alternatives), and reaction time. For example, increasing temperature to 50–60°C or using microwave-assisted synthesis may accelerate reaction kinetics while minimizing decomposition .

Q. What strategies address contradictions in biological activity data for triazole-pyrimidine analogs?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., vs. ) may stem from assay conditions (e.g., bacterial strain variability) or compound solubility. Validate results via orthogonal assays (e.g., MIC vs. time-kill curves) and control for lipophilicity (logP) using HPLC (). Molecular docking () can reconcile bioactivity with predicted target binding .

Q. How do steric and electronic effects influence regioselectivity in triazole functionalization?

- Methodological Answer : The pyrimidine ring’s electron-deficient nature directs electrophilic substitution to the triazole’s N1 position (). Steric hindrance from bulky groups (e.g., triphenylmethyl in ) can shift reactivity to alternate sites. Computational modeling (e.g., DFT in ) and Hammett plots are tools to predict and validate regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.